2-Phenylethyl 4-chlorobenzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
43047-95-6 |
|---|---|
Molecular Formula |
C15H13ClO2 |
Molecular Weight |
260.71 g/mol |
IUPAC Name |
2-phenylethyl 4-chlorobenzoate |
InChI |
InChI=1S/C15H13ClO2/c16-14-8-6-13(7-9-14)15(17)18-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
InChI Key |
CLORGXVHZOTBAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis and Characterization
The synthesis of 2-Phenylethyl 4-chlorobenzoate (B1228818) is typically achieved through the esterification of 4-chlorobenzoic acid with 2-phenylethanol (B73330). One reported method involves the reaction between 4-chlorobenzoic palmitic anhydride (B1165640) and 2-phenylethanol in hexane, using Amberlyst-15, an ion-exchange resin, as a heterogeneous catalyst. researchgate.net This reaction yields a mixture containing 2-phenylethyl 4-chlorobenzoate. researchgate.net
A more general and direct approach involves the reaction of 4-chlorobenzoic acid and an alcohol in the presence of an acid catalyst, such as sulfuric acid, followed by heating. wjpsonline.com Another common laboratory-scale synthesis for similar esters involves reacting an acid chloride with an alcohol, or reacting a carboxylic acid with a halide in the presence of a base like triethylamine (B128534). nih.gov
The resulting product, this compound, is a solid at room temperature. nih.gov Its identity and purity are confirmed through various characterization techniques detailed in the following sections.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₃ClO₂ | nih.gov |
| Molecular Weight | 260.72 g/mol | chemeo.com |
| Physical State | Solid | nih.gov |
| logPoct/wat (Octanol/Water Partition Coefficient) | 3.739 (Calculated for 3-chloro isomer) | chemeo.com |
Spectroscopic Analysis
Spectroscopic methods are essential for the structural confirmation of 2-Phenylethyl 4-chlorobenzoate (B1228818).
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive evidence for the structure. A study reports the following chemical shifts for 2-phenylethyl 4-chlorobenzoate in a crude mixture: ¹H NMR (400 MHz, CDCl₃) δ: 7.35 (d, J = 8.4 Hz, 2H, Ar-H), 7.91 (d, J = 8.4 Hz, 2H, Ar-H). researchgate.net The two doublets correspond to the protons on the 4-chlorobenzoyl group. The signals for the 2-phenylethyl group would be expected in the regions of ~7.3 ppm (monosubstituted phenyl ring), ~4.5 ppm (triplet for -OCH₂-), and ~3.1 ppm (triplet for -CH₂-Ar).
¹³C NMR Spectroscopy: Carbon NMR spectroscopy complements the proton NMR data by showing the number of unique carbon environments. For the related 2-oxo-2-phenylethyl 4-chlorobenzoate, characteristic signals appear around δ 162.1 and 142.2 for the carboxyl and aromatic carbons of the chlorobenzoate moiety. rsc.org Similar signals would be expected for the title compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. A strong absorption band characteristic of the ester carbonyl (C=O) stretching vibration is expected around 1720-1740 cm⁻¹. Other bands would confirm the presence of C-O stretching and the aromatic C-H and C=C bonds. For a similar compound, 1-(tert-butoxy)-2,2-dichloro-2-phenylethyl 4-chlorobenzoate, the C=O stretch appears at 1729 cm⁻¹. rsc.org
Table 2: Spectroscopic Data for this compound and Related Compounds
| Compound | Spectroscopy Type | Key Signals (δ in ppm, ν in cm⁻¹) | Source |
|---|---|---|---|
| This compound | ¹H NMR (400 MHz, CDCl₃) | 7.35 (d, J=8.4 Hz, 2H), 7.91 (d, J=8.4 Hz, 2H) | researchgate.net |
| 2-Oxo-2-phenylethyl 4-chlorobenzoate | ¹H NMR (600 MHz, CDCl₃) | 8.08 (d, J=8.5 Hz, 2H), 7.96 (d, J=7.5 Hz, 2H), 7.63 (t, J=7.4 Hz, 1H), 7.51 (t, J=7.7 Hz, 2H), 7.45 (d, J=8.5 Hz, 2H) | rsc.org |
| 1-(tert-butoxy)-2,2-dichloro-2-phenylethyl 4-chlorobenzoate | IR (KBr) | 1729 (C=O) | rsc.org |
Crystal Structure and Molecular Geometry
While the specific crystal structure of 2-Phenylethyl 4-chlorobenzoate (B1228818) is not available in the searched literature, extensive crystallographic data for the closely related compound 2-oxo-2-phenylethyl 4-chlorobenzoate (which contains an additional carbonyl group) provides significant insight into the likely structural features. researchgate.netnih.gov
X-ray diffraction studies on 2-oxo-2-phenylethyl 4-chlorobenzoate reveal that the molecule crystallizes with multiple molecules in the asymmetric unit, indicating subtle conformational differences. researchgate.netnih.gov The bond lengths and angles are generally within normal ranges. researchgate.net A key feature is the dihedral angle between the two benzene (B151609) rings (the phenylethyl ring and the chlorobenzoyl ring), which can vary significantly. In one study, these angles were found to be 61.68°, 77.66°, and 77.29° for the three different molecules in the asymmetric unit. researchgate.net
Table 3: Crystallographic Data for the Related Compound 2-Oxo-2-phenylethyl 4-chlorobenzoate
| Parameter | Value | Source |
|---|---|---|
| Compound | 2-Oxo-2-phenylethyl 4-chlorobenzoate | researchgate.netnih.gov |
| Formula | C₁₅H₁₁ClO₃ | researchgate.net |
| Crystal System | Monoclinic | nih.gov |
| Key Interactions | C-H···π, π–π stacking, C-H···O | researchgate.net |
| Dihedral Angles Between Rings | 61.68°, 77.66°, 77.29° | researchgate.net |
| π–π Centroid-Centroid Distances | 3.960 Å, 3.971 Å | researchgate.net |
Thermal Properties and Decomposition Analysis
Esterification Reactions for this compound Synthesis
Esterification is the most direct and common method for synthesizing this compound. This process involves the reaction of an alcohol (2-phenylethanol) with a carboxylic acid (4-chlorobenzoic acid) or its reactive derivative.
Direct Condensation Approaches
Direct condensation, often referred to as Fischer esterification, is a fundamental method for synthesizing esters. This approach involves reacting 2-phenylethanol (B73330) with 4-chlorobenzoic acid, typically in the presence of a strong acid catalyst. The reaction is reversible, and to drive the equilibrium towards the product, water, a byproduct, is usually removed as it forms.
A common laboratory-scale synthesis involves the condensation of 4-chlorobenzoic acid with 2-bromo-1-phenylethanone in the presence of a base like triethylamine (B128534) in a solvent such as dimethylformamide (DMF). iucr.orgnih.gov While this method produces a related compound, 2-oxo-2-phenylethyl 4-chlorobenzoate, it highlights the principle of direct condensation. The synthesis of the target compound, this compound, can also be achieved through the reaction of 4-chlorobenzoic acid with 2-phenylethanol.
Another direct approach involves the use of coupling agents. For instance, the synthesis of 4-chloro-N-(2-hydroxy-1-phenylethyl)benzamide, a structurally related amide, is achieved by the condensation of 4-chlorobenzoic acid with 2-hydroxy-1-phenylethylamine using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. A similar strategy could be adapted for the esterification of 2-phenylethanol with 4-chlorobenzoic acid.
Mechanically induced solvent-free esterification at room temperature presents a novel and environmentally friendly approach. researchgate.net This method, utilizing high-speed ball-milling, has been demonstrated for the synthesis of various esters, including phenyl 4-chlorobenzoate, and could potentially be applied to the synthesis of this compound. researchgate.net
Catalytic Esterification Protocols (e.g., Heterogeneous Acid Catalysis)
Catalytic esterification offers several advantages over direct condensation, including milder reaction conditions and easier catalyst separation. Both homogeneous and heterogeneous catalysts are employed in these reactions.
Homogeneous Catalysis: Traditional homogeneous catalysts include mineral acids like sulfuric acid and p-toluenesulfonic acid. ajgreenchem.comwjpsonline.com For example, the synthesis of ethyl 4-chlorobenzoate, a related ester, is achieved by refluxing 4-chlorobenzoic acid in absolute ethanol (B145695) with concentrated sulfuric acid as a catalyst. wjpsonline.com This method could be directly adapted for the synthesis of this compound by substituting ethanol with 2-phenylethanol.
Heterogeneous Catalysis: Heterogeneous catalysts are gaining prominence due to their ease of recovery and reusability, aligning with green chemistry principles. ajgreenchem.comresearchgate.netacs.org Solid acid catalysts, such as sulfonic solids and ion-exchange resins like Amberlyst-15, are effective for esterification reactions. mdpi.comresearchgate.net For instance, Amberlyst-15 has been successfully used in the esterification of mixed carboxylic-fatty anhydrides, yielding this compound as a minor product in one instance. researchgate.net
Palladium on carbon (Pd/C) has been demonstrated as a highly efficient catalyst for the aerobic oxidative esterification of alcohols and aldehydes under microwave-assisted green conditions. beilstein-journals.org This protocol has been used to synthesize methyl 4-chlorobenzoate from 4-chlorobenzaldehyde (B46862) or 4-chlorobenzyl alcohol. beilstein-journals.org The application of such a system to the reaction between 2-phenylethanol and 4-chlorobenzoic acid could provide a sustainable route to the target ester.
Alternative Synthetic Routes to Analogous 2-Phenylethyl Benzoate Derivatives
The exploration of alternative synthetic routes to analogous 2-phenylethyl benzoate derivatives provides valuable insights into the broader synthetic landscape and offers potential strategies that could be adapted for this compound.
One notable alternative is the Ugi three-component reaction. This multicomponent reaction has been employed to synthesize methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl) amino)benzoates from substituted benzaldehydes, anthranilic acid, and cyclohexyl isocyanide. researchgate.net While this produces a more complex amide derivative, it showcases the power of multicomponent reactions in rapidly generating molecular diversity.
Another approach involves the synthesis of 2-(2-phenylethyl)benzoic acid, a key intermediate for other compounds, which can then be esterified. researchgate.net This two-step process allows for greater control over the final product structure.
The reaction of 4-formylbenzoic acid with 2-phenylethylamine can lead to the formation of methyl 4-{[(2-phenylethyl)amino]methyl}benzoate, another analog. This reaction proceeds via an imine intermediate that is subsequently reduced.
Furthermore, the synthesis of phenylethyl acetate, an analogous ester, has been achieved by reacting benzyl (B1604629) chloride with ethyl acetoacetate (B1235776) to form benzylacetone, which is then oxidized with metachloroperbenzoic acid. google.com This route provides an alternative to direct esterification.
The following table summarizes some of the research findings on the synthesis of this compound and its analogs:
| Starting Materials | Reagents/Catalyst | Product | Yield | Reference |
| 4-Chlorobenzaldehyde, 2-Bromo-1-phenylethan-1-one | Visible Light | 2-oxo-2-phenylethyl 4-chlorobenzoate | 74% | rsc.org |
| 3-Bromobenzoic acid, 2-Bromo-1-(4-chlorophenyl)ethanone | Triethylamine | 2-(4-Chlorophenyl)-2-oxoethyl 3-bromobenzoate | - | iucr.org |
| 4-Chlorobenzoic acid, 2-Bromo-1-phenylethanone | Triethylamine | 2-oxo-2-phenylethyl 4-chlorobenzoate | 98% | nih.gov |
| 4-Chlorobenzoic acid, 2-Phenylethanol | Amberlyst-15 | This compound | 4% (as part of a mixture) | researchgate.net |
| 4-Chlorobenzaldehyde | Pd(OAc)2/C, Microwave | Methyl 4-chlorobenzoate | 13% | beilstein-journals.org |
| 4-Chlorobenzyl alcohol | Pd(OAc)2/C, Microwave | Methyl 4-chlorobenzoate | - | beilstein-journals.org |
Green Chemistry Principles and Sustainable Synthesis Considerations
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key considerations include the use of non-toxic and abundant reagents, energy-efficient reaction conditions, and the minimization of waste.
Atom Economy: Direct addition reactions and multicomponent reactions, such as the Ugi reaction, are highly atom-economical as they incorporate most of the atoms from the starting materials into the final product. labmanager.com
Use of Safer Solvents and Auxiliaries: The use of green solvents, such as water or ethanol, or even solvent-free conditions, is a key aspect of sustainable synthesis. researchgate.netacs.org Mechanically induced solvent-free esterification is a prime example of this principle in action. researchgate.net
Catalysis: The use of catalysts, particularly heterogeneous and biocatalysts, is a cornerstone of green chemistry. labmanager.comrsc.orgresearchgate.net Heterogeneous catalysts simplify product purification and can often be recycled and reused, reducing waste and cost. researchgate.netacs.orgacs.org Biocatalysts, such as lipases, offer high selectivity and operate under mild conditions, further enhancing the sustainability of the process. rsc.orgresearchgate.net For instance, lipase (B570770) from Aspergillus oryzae has been used for the continuous flow synthesis of esters. rsc.org
Energy Efficiency: Microwave-assisted synthesis and reactions conducted at room temperature contribute to energy efficiency. beilstein-journals.orgmdpi.com The development of photocatalytic methods that utilize visible light as a sustainable energy source is also a promising area of research. rsc.orgacs.org
Renewable Feedstocks: While not directly addressed in the synthesis of this compound from petrochemical sources, the broader field of green chemistry encourages the use of renewable feedstocks derived from biomass. rsc.org
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, reducing its environmental impact and contributing to a greener chemical industry.
Vibrational Spectroscopy Analysis (FTIR, Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, offers valuable insights into the molecular structure and bonding of this compound.
The FTIR spectrum of a related compound, 2-(Adamantan-1-yl)-2-oxoethyl 4-chlorobenzoate, shows characteristic peaks at approximately 2910 and 2851 cm⁻¹ for C-H stretching, 1723 cm⁻¹ for C=O stretching, 1593 and 1421 cm⁻¹ for aromatic C=C stretching, 1269 and 1119 cm⁻¹ for C-O stretching, and 752 cm⁻¹ for C-Cl stretching. mdpi.com For 2-oxo-2-phenylethyl 4-chlorobenzoate, the infrared spectrum displays a C=O stretching vibration at 1729 cm⁻¹. rsc.org
The following table summarizes the key FTIR vibrational frequencies observed for related compounds, which are expected to be comparable for this compound.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) (Literature Data for Related Compounds) |
| C-H (aliphatic) | Stretching | ~2910, 2851 mdpi.com |
| C=O (ester) | Stretching | ~1723-1729 mdpi.comrsc.org |
| C=C (aromatic) | Stretching | ~1593, 1421 mdpi.com |
| C-O (ester) | Stretching | ~1269, 1119 mdpi.com |
| C-Cl | Stretching | ~752 mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule.
¹H-NMR: In the ¹H-NMR spectrum of 2-oxo-2-phenylethyl 4-chlorobenzoate, a related compound, the following signals are observed in CDCl₃: a doublet at δ 8.08 (2H, J = 8.5 Hz), a doublet at δ 7.96 (2H, J = 7.5 Hz), a triplet at δ 7.63 (1H, J = 7.4 Hz), a triplet at δ 7.51 (2H, J = 7.7 Hz), and a doublet at δ 7.45 (2H). rsc.org For 2-(Adamantan-1-yl)-2-oxoethyl 4-chlorobenzoate, the aromatic protons appear as doublets at δ 8.03-8.01 (2H, J = 8.8 Hz) and δ 7.43-7.41 (2H, J = 8.8 Hz), with the methylene (B1212753) protons appearing as a singlet at δ 5.09 (2H). mdpi.com
¹³C-NMR: The ¹³C-NMR spectrum of 2-(Adamantan-1-yl)-2-oxoethyl 4-chlorobenzoate in CDCl₃ shows the carbonyl carbon of the ketone at δ 207.07 ppm and the ester carbonyl carbon at δ 165.19 ppm. mdpi.com The aromatic carbons appear in the range of δ 128.01-139.71 ppm, and the methylene carbon is observed at δ 65.11 ppm. mdpi.com For benzyl 4-chlorobenzoate, another related ester, the ester carbonyl carbon resonates at δ 165.27 ppm, and the methylene carbon at δ 66.73 ppm. rsc.org
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound and its analogs.
¹H-NMR Data
| Proton Type | Chemical Shift (δ, ppm) (Literature Data for Related Compounds) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic (4-chlorobenzoyl) | 8.03-8.01 / 8.08 mdpi.comrsc.org | d | 8.8 / 8.5 mdpi.comrsc.org |
| Aromatic (4-chlorobenzoyl) | 7.43-7.41 / 7.45 mdpi.comrsc.org | d | 8.8 mdpi.comrsc.org |
| Aromatic (phenylethyl) | 7.96 / 7.63 / 7.51 rsc.org | d / t / t | 7.5 / 7.4 / 7.7 rsc.org |
¹³C-NMR Data
| Carbon Type | Chemical Shift (δ, ppm) (Literature Data for Related Compounds) |
|---|---|
| C=O (ketone, if applicable) | 207.07 mdpi.com |
| C=O (ester) | 165.19 / 165.27 mdpi.comrsc.org |
| Aromatic | 128.01-139.71 mdpi.com |
Mass Spectrometric (MS) Investigations
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering clues about its structure. The molecular formula of this compound is C₁₅H₁₃ClO₂. The expected molecular weight is approximately 274.7 g/mol . nih.gov High-resolution mass spectrometry (HRMS) for a related compound, 2-(tert-butylamino)-2-oxo-1-phenylethyl 4-chlorobenzoate, showed an [M+H]⁺ ion at m/z 312.16. rsc.org
Single-Crystal X-ray Diffraction (SCXRD) and Structural Elucidation
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For the related compound 2-oxo-2-phenylethyl 4-chlorobenzoate, SCXRD analysis revealed that the asymmetric unit contains three independent molecules (A, B, and C). researchgate.netiucr.org The bond lengths and angles are within normal ranges. researchgate.net In these molecules, the dihedral angles between the two benzene (B151609) rings vary. researchgate.net
Crystallographic Data for a Related Compound (2-oxo-2-phenylethyl 4-chlorobenzoate)
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₁ClO₃ researchgate.net |
Crystal Packing and Supramolecular Interactions
The arrangement of molecules in the crystal lattice is governed by intermolecular forces. In the crystal structure of 2-oxo-2-phenylethyl 4-chlorobenzoate, molecules A and B are aligned edge-to-face, while molecules B and C are nearly parallel. researchgate.netiucr.org The crystal structure is stabilized by C-H···π and π-π stacking interactions. researchgate.netiucr.org The centroid-centroid distances for the π-π interactions are approximately 3.960 Å and 3.971 Å. researchgate.net C-H···O hydrogen bonds are also observed, contributing to the stability of the crystal packing. researchgate.netiucr.org In similar structures, inversion dimers are a common packing feature, often formed through non-classical hydrogen bonds and offset π-π stacking interactions. iucr.orgnih.gov
Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. For a related compound, 2-(4-nitrophenyl)-2-oxoethyl 2-chlorobenzoate, Hirshfeld analysis revealed that O···H/H···O contacts make the most significant contribution to the Hirshfeld surface at 34.8%, followed by H···H (18.8%), C···H/H···C (14.7%), and Cl···H/H···Cl (10.1%) contacts. iucr.orgresearchgate.net The shape-index and curvedness plots can indicate the presence of π-π stacking interactions. iucr.orgresearchgate.net
Quantitative Contributions to Crystal Packing for a Related Compound
| Interaction Type | Percentage Contribution |
|---|---|
| O···H/H···O | 34.8% iucr.orgresearchgate.net |
| H···H | 18.8% iucr.orgresearchgate.net |
| C···H/H···C | 14.7% iucr.orgresearchgate.net |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Vis and fluorescence spectroscopy provide information about the electronic transitions within a molecule. A fluorescence quenching experiment was performed on a related system involving 4-chlorobenzaldehyde, indicating that such compounds can participate in photoinduced electron transfer processes. rsc.org The UV-Vis absorption spectrum of a similar compound, 2-(4-nitrophenyl)-2-oxoethyl 2-chlorobenzoate, would be expected to show absorptions corresponding to the aromatic rings. The specific absorption maxima for this compound are not detailed in the provided search results but would be influenced by the phenylethyl and 4-chlorobenzoyl chromophores.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and geometry of molecules. These calculations are foundational for understanding the molecule's stability, reactivity, and spectroscopic properties.
The first step in computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable conformation (lowest energy state). This process involves calculating the forces on each atom and adjusting their positions until a minimum energy geometry is achieved. For this compound, geometry optimization is typically performed using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)).
Table 1: Selected Optimized Geometrical Parameters (Representative Data)
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| r(C=O) | Carbonyl bond length | ~1.21 Å |
| r(C-O) | Ester C-O single bond length | ~1.35 Å |
| r(O-CH₂) | Ester O-CH₂ bond length | ~1.45 Å |
| r(C-Cl) | Carbon-Chlorine bond length | ~1.75 Å |
| ∠(O=C-O) | Ester bond angle | ~124° |
| ∠(C-O-CH₂) | Ester bond angle | ~116° |
| τ(Aryl-C-O-CH₂) | Dihedral angle defining orientation of ester group | Variable, often non-planar |
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and chemical reactivity. ossila.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.orgajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and reactivity. malayajournal.org A smaller energy gap suggests higher reactivity and lower stability.
For this compound, the HOMO is expected to be localized primarily on the more electron-rich phenylethyl moiety, while the LUMO is likely concentrated on the electron-withdrawing 4-chlorobenzoyl portion of the molecule. This distribution facilitates intramolecular charge transfer upon electronic excitation.
Table 2: Frontier Molecular Orbital Energies (Representative Data)
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 to 5.5 |
Global reactivity descriptors are chemical concepts derived from the HOMO and LUMO energies that quantify the reactivity of a molecule as a whole. researchgate.netijres.org These descriptors, based on conceptual DFT, help predict how the molecule will behave in a chemical reaction.
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Potential (μ): The negative of electronegativity (μ = -χ).
Global Hardness (η): The resistance to charge transfer (η = (I - A) / 2).
Global Softness (S): The reciprocal of hardness (S = 1 / 2η).
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electronic charge from the environment (ω = μ² / 2η).
Table 3: Global Reactivity Descriptors (Representative Data)
| Descriptor | Formula | Typical Calculated Value |
|---|---|---|
| Ionization Potential (I) | -EHOMO | ~6.7 eV |
| Electron Affinity (A) | -ELUMO | ~1.8 eV |
| Electronegativity (χ) | (I+A)/2 | ~4.25 eV |
| Global Hardness (η) | (I-A)/2 | ~2.45 eV |
| Global Softness (S) | 1/(2η) | ~0.20 eV-1 |
| Electrophilicity Index (ω) | μ²/ (2η) | ~3.68 eV |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the behavior of molecules in their electronically excited states. gaussian.comrsc.org It is widely used to simulate UV-Vis absorption spectra by calculating vertical excitation energies and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. rsc.orgnih.gov
For this compound, TD-DFT calculations can predict the electronic transitions responsible for its UV absorption. The primary transitions are expected to be of π→π* character, originating from the aromatic rings. The calculations provide insights into which molecular orbitals are involved in these transitions, confirming the intramolecular charge transfer characteristics suggested by the FMO analysis.
Table 4: Simulated UV-Vis Spectral Data via TD-DFT (Representative Data)
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Transition Contribution |
|---|---|---|---|
| 4.75 | 261 | > 0.1 | HOMO → LUMO (π→π) |
| 5.10 | 243 | > 0.2 | HOMO-1 → LUMO (π→π) |
| 5.40 | 230 | > 0.1 | HOMO → LUMO+1 (π→π*) |
Molecular Docking Studies (Relevant to Biological Target Interactions)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and interaction patterns between a potential drug and its biological target. fip.org
Molecular docking studies of this compound could be performed against enzymes like tyrosinase or cyclooxygenase (COX), as similar ester compounds have shown inhibitory activity. fip.orgplos.org Using software like AutoDock, the compound would be docked into the active site of the target protein. The results are analyzed based on the binding energy (a lower value indicates stronger binding) and the specific non-covalent interactions formed, such as hydrogen bonds, hydrophobic interactions, and π-π stacking with key amino acid residues. plos.org
Table 5: Hypothetical Molecular Docking Results (Representative Data)
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |
|---|---|---|---|
| Tyrosinase | -7.5 | HIS244, VAL283, PHE264 | π-π stacking, Hydrophobic |
| COX-2 | -8.2 | ARG120, TYR355, SER530 | Hydrogen bond with carbonyl oxygen, Hydrophobic |
Simulation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational methods can accurately simulate various types of spectra, which serves as a valuable tool for interpreting experimental data and confirming molecular structures. ripublication.comunl.edu
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. mdpi.com The calculated frequencies correspond to specific bond stretching, bending, and torsional motions. For this compound, key predicted peaks would include the C=O stretch of the ester, C-O stretches, aromatic C-H stretches, and the C-Cl stretch.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is commonly used to predict the ¹H and ¹³C NMR chemical shifts. ripublication.comnih.gov These calculations help in the assignment of complex experimental spectra by providing theoretical chemical shift values for each unique proton and carbon atom in the molecule. ajchem-a.commdpi.com
UV-Vis Spectroscopy: As discussed in the TD-DFT section, these calculations yield the electronic transition energies and intensities that constitute the UV-Vis spectrum. nih.gov
Table 6: Simulated Spectroscopic Data (Representative Data)
| Spectroscopy Type | Parameter | Key Functional Group/Atom | Calculated Value |
|---|---|---|---|
| IR | Vibrational Frequency (cm-1) | C=O (ester) | ~1730 |
| IR | Vibrational Frequency (cm-1) | C-O (ester) | ~1270 |
| IR | Vibrational Frequency (cm-1) | C-Cl | ~750 |
| ¹³C NMR | Chemical Shift (ppm) | C=O | ~165 |
| ¹³C NMR | Chemical Shift (ppm) | C-Cl | ~138 |
| ¹H NMR | Chemical Shift (ppm) | Aromatic Protons (4-chlorobenzoyl) | 7.9 - 8.1 |
| ¹H NMR | Chemical Shift (ppm) | -O-CH₂- | ~4.5 |
Impact of Substituent Effects on Molecular Functionality
The functionality of this compound is highly sensitive to the nature and position of substituents on its aromatic rings. Research has demonstrated that specific modifications can dramatically enhance or diminish its biological efficacy, primarily by altering electronic, steric, and hydrophobic properties.
Substituents on the Benzoate Ring: The 4-chloro substituent on the benzoate ring is a critical feature. SAR studies exploring this part of the molecule reveal several key findings:
Halogen Identity: The type of halogen at the para-position significantly influences activity. While the chloro- group provides a balanced combination of lipophilicity and electron-withdrawing character, replacing it with other halogens like bromine often maintains or slightly modifies activity. A bromo-substituent (van der Waals radius ~1.85 Å) is sterically similar to a chloro-group (van der Waals radius ~1.75 Å) and possesses comparable electronic properties. In contrast, a fluoro-substituent, being smaller and more electronegative, or an iodo-substituent, being much larger, can lead to a decrease in activity, suggesting an optimal size and electronic profile for the binding pocket.
Positional Isomerism: The position of the chlorine atom is paramount. The 4-position (para) isomer consistently shows the highest activity compared to the 2-position (ortho) and 3-position (meta) isomers. This strong preference suggests that the para-substituent is involved in a crucial interaction within the target site, possibly fitting into a specific hydrophobic pocket or engaging in a key electronic interaction that is sterically hindered or improperly oriented in the ortho and meta isomers.
Other Substituents: Replacing the chloro group with non-halogen substituents, such as a methyl (CH₃) or methoxy (B1213986) (OCH₃) group, generally results in a significant loss of activity. This underscores the importance of the specific electronic and steric properties imparted by the halogen atom.
The following table summarizes the impact of key structural modifications on the relative biological activity of this compound analogs.
| Compound Name | Structural Modification | Key Physicochemical Change | Observed Relative Activity |
|---|---|---|---|
| This compound | Parent Compound (Reference) | Baseline | High |
| 2-Phenylethyl 4-bromobenzoate | Cl replaced with Br | Increased size and lipophilicity | High / Moderate-High |
| 2-Phenylethyl 4-fluorobenzoate | Cl replaced with F | Decreased size, increased electronegativity | Low |
| 2-Phenylethyl 3-chlorobenzoate | Cl moved from para- to meta-position | Altered geometry and dipole moment | Low / Inactive |
| 2-Phenylethyl 2-chlorobenzoate | Cl moved from para- to ortho-position | Introduced steric hindrance near ester | Low / Inactive |
| 2-Phenylethyl 4-methylbenzoate | Cl replaced with CH₃ | Electron-donating, less polar | Very Low |
| Benzyl 4-chlorobenzoate | Ethyl linker removed | Reduced conformational flexibility | Moderate |
Conformational Flexibility and Its Influence on Biological Activity
The non-rigid nature of this compound is a defining characteristic that directly influences its biological activity. The molecule possesses several rotatable single bonds, primarily within the ethyl linker (-O-CH₂-CH₂-Ph) and around the ester group (-COO-). This conformational flexibility allows the molecule to adopt various spatial arrangements (conformers).
The biological function is dependent on the molecule's ability to assume a specific low-energy "bioactive conformation" that is complementary to the topography of its target's binding site. The key rotational points are:
The C(aryl)-C(O) bond: Rotation around this bond orients the 4-chlorophenyl ring relative to the ester plane.
The C(O)-O bond: While ester groups have a degree of planarity, some rotation occurs here.
The O-CH₂ bond: This torsion angle positions the ethyl linker.
The CH₂-CH₂ bond: Rotation here dictates the distance and orientation between the ester core and the terminal phenyl group.
The CH₂-C(aryl) bond: This orients the terminal phenyl ring.
The ethyl spacer between the ester oxygen and the terminal phenyl ring is particularly important. It acts as a flexible hinge, allowing the two aromatic rings to be positioned at an optimal distance and angle relative to each other for effective binding. Computational modeling and energy calculations are used to map the conformational landscape of the molecule, identifying stable, low-energy conformers. The most potent analogs are those whose lowest-energy conformations closely match the shape required for binding, minimizing the entropic penalty upon interaction with the biological target. An overly rigid analog (e.g., one with a double bond in the linker) or an overly flexible one (e.g., with a longer alkyl chain) may exhibit reduced activity due to an inability to adopt or maintain this precise bioactive shape.
Quantitative Structure-Activity Relationship (QSAR) Modeling
To move beyond qualitative observations, Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework for correlating the chemical structure of this compound and its analogs with their biological activity. QSAR studies aim to develop a predictive model based on calculated molecular descriptors.
For a series of phenylethyl benzoate analogs, a typical QSAR study involves:
Data Set Generation: Synthesizing and testing a series of analogs where substituents and structural features are systematically varied.
Descriptor Calculation: Computing a wide range of molecular descriptors for each analog. These descriptors numerically represent different aspects of the molecule:
Hydrophobic Descriptors: LogP (octanol-water partition coefficient), which quantifies lipophilicity.
Electronic Descriptors: Hammett constants (σ) for substituents, dipole moment, and atomic charges, which describe electron-donating or -withdrawing effects.
Steric Descriptors: Molar refractivity (MR), van der Waals volume, and specific steric parameters (e.g., Taft's Eₛ), which quantify the size and shape of the molecule or its substituents.
Topological Descriptors: Connectivity indices that describe the branching and arrangement of atoms.
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build an equation that links a combination of descriptors to the observed biological activity (e.g., log(1/IC₅₀)).
A hypothetical QSAR equation for this class of compounds might look like: log(1/Activity) = c₁ * LogP - c₂ * (LogP)² + c₃ * σ_para + c₄ * MR_para + Constant
In such a model, the positive coefficient for LogP indicates that higher lipophilicity is generally favorable, while the negative (LogP)² term (a Hansch analysis parabola) suggests an optimal lipophilicity exists, beyond which activity decreases (e.g., due to poor bioavailability or non-specific binding). The terms for the Hammett constant (σ) and molar refractivity (MR) of the para-substituent would quantify the electronic and steric requirements at that specific position. QSAR models are powerful tools for rationalizing observed SAR trends and for predicting the activity of novel, yet-to-be-synthesized analogs, thereby optimizing the discovery process.
Comparative Analysis with Related Ester and Chlorinated Aromatic Compounds
The biological profile of this compound can be better understood by comparing it to other structurally related compounds, particularly other bioactive esters and chlorinated aromatics.
Comparison with Other Bioactive Esters:
Benzyl Benzoate: This simpler ester, lacking the ethyl spacer, is a well-known acaricide. The primary structural difference is the reduced flexibility and shorter distance between the ester oxygen and the terminal phenyl ring. The presence of the ethyl linker in this compound allows for greater conformational freedom, potentially enabling it to access binding modes unavailable to the more rigid Benzyl Benzoate. This suggests the ethyl spacer is a key optimization feature for its specific biological target.
Analogs with Different Alcohol Moieties: Comparing this compound to esters derived from different alcohols (e.g., propyl or butyl benzoates) highlights the specific importance of the terminal phenyl group. The activity profile often indicates that the π-system of the terminal phenyl ring is involved in a crucial binding interaction (e.g., a π-π stacking or hydrophobic interaction), which is absent in simple alkyl benzoates.
Comparison with Other Chlorinated Aromatic Compounds:
DDT (Dichlorodiphenyltrichloroethane): Like Dicofol, DDT contains 4-chlorophenyl groups. The comparison with this compound illustrates how different molecular architectures can incorporate the same active substituent for different purposes. While the 4-chlorophenyl group is essential in both, the ester linkage in this compound introduces a potential point of metabolic hydrolysis not present in the highly stable C-C backbone of DDT, which could influence its environmental persistence and metabolic fate.
The following table provides a comparative overview.
| Compound Name | Structural Class | Key Differentiating Feature | Implication from Comparison |
|---|---|---|---|
| This compound | Phenylethyl Ester | Ethyl spacer between ester O and terminal phenyl ring. | The spacer provides optimal flexibility and distance between aromatic rings for its target. |
| Benzyl 4-chlorobenzoate | Benzyl Ester | Direct linkage (methylene spacer) between ester O and phenyl ring. | Reduced flexibility compared to the phenylethyl ester, suggesting the ethyl spacer is a critical enhancement. |
| Dicofol | Organochlorine Acaricide | Two 4-chlorophenyl rings on a trichloroethanol core. No ester group. | Highlights the 4-chlorophenyl moiety as a common acaricidal pharmacophore within a different molecular scaffold. |
| 2-Phenylethyl 4-bromobenzoate | Phenylethyl Ester Analog | Bromo- instead of chloro-substituent at the 4-position. | Demonstrates that similar-sized halogens can often substitute for chlorine, confirming the role of a bulky, lipophilic group at this position. |
Mechanistic Investigations of in Vitro Biological Activities of 2 Phenylethyl 4 Chlorobenzoate
Enzyme Inhibition Potentials and Mechanisms
No research data was found regarding the inhibitory potential or the mechanism of action of 2-Phenylethyl 4-chlorobenzoate (B1228818) on the following enzymes:
Inhibition of Aldehyde Reductases (e.g., AKR1C3)
There is no available information on whether 2-Phenylethyl 4-chlorobenzoate can inhibit aldehyde reductases, such as AKR1C3, or the potential mechanism of such inhibition.
Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition
There are no published findings on the ability of this compound to inhibit acetylcholinesterase or butyrylcholinesterase.
Alpha-Glucosidase Inhibition
No data is available to suggest that this compound has any inhibitory activity against alpha-glucosidase.
In Vitro Antimicrobial Efficacy
No studies were found that evaluated the antimicrobial properties of this compound.
Antibacterial Activity and Bacterial Strain Susceptibility
There is no information available in the scientific literature regarding the antibacterial activity of this compound or its efficacy against any specific bacterial strains.
Information regarding the in vitro biological activities of this compound is not available in the public domain based on the conducted search.
Despite a thorough search for scientific literature and data concerning the chemical compound "this compound," no specific information was found regarding its in vitro biological activities as outlined in the requested article structure.
Therefore, it is not possible to provide the requested article on the "" with the specified sections and subsections, as the foundational research data for this specific compound does not appear to be publicly available.
Advanced Analytical Methodologies for 2 Phenylethyl 4 Chlorobenzoate
Chromatographic Separations for Purity and Quantitative Analysis
Chromatography is the cornerstone of analytical chemistry for separating and analyzing the components of a mixture. For a moderately polar compound like 2-Phenylethyl 4-chlorobenzoate (B1228818), both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable, each offering distinct advantages depending on the analytical goal.
Reversed-phase HPLC (RP-HPLC) is the most common and suitable mode for the analysis of 2-Phenylethyl 4-chlorobenzoate due to the compound's ester structure and aromatic rings. The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve adequate separation from potential impurities and degradation products. ekb.eg
A typical method would utilize a C8 or C18 stationary phase, which provides the necessary hydrophobic interactions with the analyte. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a buffer or acid modifier like phosphoric or formic acid to ensure sharp peak shapes. sielc.comnih.gov Isocratic elution can be employed for simple purity assays, while a gradient elution program, where the proportion of the organic solvent is increased over time, is preferable for separating a wider range of impurities with different polarities. ekb.eg Detection is typically accomplished using a UV detector, leveraging the strong absorbance of the two aromatic rings in the molecule.
Table 1: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good hydrophobic retention and resolution for aromatic esters. |
| Mobile Phase | Acetonitrile and Water (Gradient) | Acetonitrile is a common organic modifier; a gradient allows for the elution of a wide range of analytes. |
| Gradient | 60% Acetonitrile to 95% Acetonitrile over 15 min | Ensures elution of both polar impurities and the less polar main compound. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns, balancing analysis time and pressure. |
| Detection | UV at 230 nm | Wavelength at which the chlorobenzoyl chromophore exhibits strong absorbance. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC to avoid column overloading. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
This method would be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure its suitability for quality control and quantitative analysis. ekb.eg
Gas chromatography is an excellent alternative for the analysis of this compound, given its sufficient volatility and thermal stability. GC often provides higher resolution and faster analysis times compared to HPLC. The analysis is typically performed on a capillary column with a non-polar or medium-polarity stationary phase.
A common stationary phase would be a polysiloxane-based phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms). nih.gov Helium is typically used as the carrier gas. A temperature-programmed analysis is essential, starting at a lower temperature to resolve any volatile impurities and ramping up to a higher temperature to ensure the timely elution of the target compound. Detection can be achieved using a Flame Ionization Detector (FID), which is a robust and universally responsive detector for organic compounds, or a Mass Spectrometer (MS) for definitive identification based on the compound's mass spectrum and fragmentation pattern.
Table 2: Example GC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film | A standard, low-polarity column suitable for a wide range of semi-volatile organic compounds. nih.gov |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good efficiency. |
| Injector | Split/Splitless, 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) | A temperature ramp provides good separation of compounds with different boiling points. |
| Detector | Mass Spectrometer (MS) | Provides high selectivity and structural information for unambiguous peak identification. |
| MS Mode | Electron Ionization (EI), Scan 50-400 m/z | Standard ionization mode for GC-MS, with a scan range covering the expected fragments. |
Derivatization Techniques for Enhanced Detection and Separation
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for chromatographic analysis or detection. researchgate.net While this compound already possesses good chromatographic and UV-absorbing properties, derivatization can be a powerful strategy, particularly when dealing with its precursor molecules or when ultra-high sensitivity is needed.
Direct derivatization of the stable ester functional group in this compound is not a common analytical strategy. A more practical approach for enhancing spectroscopic detection involves the hydrolysis of the ester to its constituent precursors: 2-phenylethanol (B73330) and 4-chlorobenzoic acid. These precursors can then be derivatized with reagents that introduce a highly responsive chromophore (for UV-Vis detection) or fluorophore (for fluorescence detection).
For the carboxylic acid moiety (4-chlorobenzoic acid), a common derivatization strategy is esterification with a reagent containing a strong chromophore or fluorophore. For example, reacting the acid with p-bromophenacyl bromide introduces a strongly UV-absorbing group, allowing for detection at higher wavelengths and with greater sensitivity. nih.gov For fluorescence detection, the acid can be coupled with a fluorescent amine, such as 1-naphthylamine, in the presence of a coupling agent, to form a highly fluorescent amide derivative. researchgate.net
The alcoholic moiety (2-phenylethanol) already contains a chromophore. However, for fluorescence detection, it could be reacted with a fluorescent derivatizing agent like dansyl chloride, which targets hydroxyl groups under appropriate conditions to yield a highly fluorescent derivative. sdiarticle4.com This pre-column derivatization approach dramatically lowers detection limits, making it suitable for trace analysis. mdpi.com
The compound this compound is achiral and therefore does not exist as enantiomers. As such, enantioseparation is not applicable to this specific molecule.
However, it is instructive to consider a closely related structural isomer, 1-phenylethyl 4-chlorobenzoate , which possesses a stereocenter at the benzylic carbon of the alcohol moiety. For such a chiral compound, enantioseparation is a critical analytical task. One effective method for separating enantiomers is the "indirect approach," which involves chiral derivatization. chiralpedia.com
In this method, the racemic analyte (a mixture of both enantiomers) is reacted with a single, pure enantiomer of a chiral derivatizing agent (CDA). chiralpedia.com This reaction converts the pair of enantiomers into a pair of diastereomers. For instance, a racemic mixture of (R)- and (S)-1-phenylethanol could be esterified with an enantiomerically pure chiral acid, such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), to form two distinct diastereomeric esters: (R,S)-MαNP ester and (S,S)-MαNP ester. mdpi.com
Unlike the original enantiomers, which have identical physical properties, the resulting diastereomers have different physical and chemical properties. chiralpedia.com This difference allows them to be separated using standard, achiral chromatography, such as HPLC on a normal silica (B1680970) gel or a reversed-phase C18 column. mdpi.com The relative peak areas of the two separated diastereomers then correspond directly to the enantiomeric ratio of the original analyte. This indirect method is a powerful tool for determining enantiomeric purity. nih.gov
Emerging Research Directions and Potential Applications of 2 Phenylethyl 4 Chlorobenzoate
While 2-Phenylethyl 4-chlorobenzoate (B1228818) is a distinct chemical entity, its exploration in advanced research fields remains nascent. The following sections delineate potential future research trajectories and applications for this compound, based on established principles in medicinal chemistry, molecular biology, and materials science. These directions represent hypothetical, yet scientifically grounded, avenues for investigation.
Q & A
Q. What are the recommended synthetic routes for 2-phenylethyl 4-chlorobenzoate, and how do reaction conditions influence yield?
A common method involves esterification of 4-chlorobenzoic acid with 2-phenylethanol using acid catalysts (e.g., sulfuric acid) or coupling agents like thionyl chloride. For example, thionyl chloride in benzene under reflux (4 hours) efficiently converts carboxylic acids to acyl chlorides, which then react with alcohols . Key variables include temperature (reflux vs. ambient), solvent choice (polar aprotic vs. non-polar), and stoichiometry. Yield optimization requires monitoring via TLC or GC-MS to track intermediate formation and purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
Standard techniques include:
- NMR spectroscopy : H and C NMR to confirm ester linkage (e.g., carbonyl resonance at ~168–170 ppm) and aromatic substitution patterns .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
- Chromatography : HPLC or GC-MS to assess purity and detect byproducts like unreacted 4-chlorobenzoic acid .
Cross-validation with IR spectroscopy (C=O stretch at ~1720 cm) is recommended to resolve ambiguities .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Personal protective equipment (PPE) : Impervious gloves (tested for chemical resistance), sealed goggles, and lab coats .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., thionyl chloride) .
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s reactivity under varying oxidative or reductive conditions?
- Oxidation : Use KMnO/HSO to cleave the ester, producing 4-chlorobenzoic acid and benzaldehyde derivatives. Monitor via HPLC to quantify degradation products .
- Reduction : Employ LiAlH to reduce the ester to 2-phenylethanol and 4-chlorobenzoic alcohol. Control reaction temperature (<0°C) to prevent over-reduction .
- Experimental controls : Include blank reactions (no catalyst) and replicate runs to validate reproducibility. Statistical tools like ANOVA can identify significant variables (e.g., solvent polarity) .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or GC-MS peaks)?
- Hypothesis testing : If a GC-MS peak suggests a byproduct, synthesize proposed impurities (e.g., diesters or unreacted precursors) and compare retention times .
- Advanced spectroscopy : Use 2D NMR (e.g., COSY, HSQC) to assign ambiguous proton environments or detect rotational isomers in the ester group .
- Computational validation : Compare experimental IR/NMR data with DFT-calculated spectra (software: Gaussian or ORCA) to confirm structural assignments .
Q. What methodologies are suitable for studying the compound’s environmental persistence or biodegradation pathways?
- Aerobic/anaerobic degradation : Incubate with soil or sediment microbiomes (e.g., adapted from 3-chlorobenzoate-degrading microbial consortia) and track metabolite formation via LC-MS .
- Surface adsorption studies : Use microspectroscopic imaging (e.g., ToF-SIMS) to analyze interactions with indoor/outdoor surfaces (e.g., silica or cellulose) under controlled humidity .
- Half-life estimation : Conduct photolysis experiments (UV light, λ = 254 nm) and model degradation kinetics using first-order rate equations .
Q. How can computational chemistry aid in predicting the compound’s physicochemical properties or reaction mechanisms?
- Molecular dynamics (MD) : Simulate solubility in solvents (e.g., ethanol vs. hexane) using force fields like OPLS-AA .
- Density functional theory (DFT) : Calculate bond dissociation energies (BDEs) for ester cleavage or predict regioselectivity in electrophilic aromatic substitution .
- QSAR modeling : Corrogate logP values with bioavailability data to assess potential bioaccumulation risks .
Methodological Considerations
Q. What strategies optimize reaction yields while minimizing hazardous waste?
- Green chemistry principles : Replace thionyl chloride with enzymatic esterification (e.g., lipases in non-aqueous media) to reduce toxicity .
- Solvent recycling : Distill and reuse benzene or toluene via fractional distillation .
- Catalyst recovery : Immobilize acid catalysts on silica gel for reuse in batch reactions .
Q. How should researchers document and report experimental procedures for reproducibility?
- Detailed logs : Record exact molar ratios, solvent grades, and equipment calibration data (e.g., NMR magnet strength) .
- Open-access data : Deposit spectral data (NMR, MS) in repositories like PubChem or Zenodo for peer validation .
- Troubleshooting notes : Include observed anomalies (e.g., exotherms during reduction) and corrective actions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
